molecular formula C24H22F4N4O2 B11318501 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11318501
M. Wt: 474.4 g/mol
InChI Key: XQVYMZPMXHXJAS-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe to understand biochemical pathways.

Medicine

Medicinally, the compound is of interest for its potential therapeutic properties. It may be investigated for its efficacy in treating various diseases, including cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, “N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” stands out due to its trifluoromethyl and fluorophenyl groups, which may confer unique pharmacokinetic and pharmacodynamic properties. These features could enhance its binding affinity, selectivity, and metabolic stability.

Properties

Molecular Formula

C24H22F4N4O2

Molecular Weight

474.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C24H22F4N4O2/c1-14-12-20(29-11-10-15-4-9-18(33-2)19(13-15)34-3)32-23(30-14)21(22(31-32)24(26,27)28)16-5-7-17(25)8-6-16/h4-9,12-13,29H,10-11H2,1-3H3

InChI Key

XQVYMZPMXHXJAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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